N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole-acetamide core linked to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. Below, we compare its structural and functional attributes with closely related compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-2-15-6-3-4-7-18(15)24-20(28)14-27-13-5-8-19(27)22-25-21(26-29-22)16-9-11-17(23)12-10-16/h3-13H,2,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQFEHHEYOVDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Fragment
The oxadiazole ring is constructed via cyclization of an amidoxime intermediate. A representative protocol involves:
Formation of Amidoxime :
Cyclization to Oxadiazole :
Typical Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl | EtOH/H₂O | 80°C | 8h | 85% |
| 2 | TFAA | DCM | 0–5°C | 2h | 78% |
Synthesis of 1H-Pyrrole-2-Carboxylic Acid Derivative
The pyrrole ring is synthesized via the Paal-Knorr method:
1,4-Diketone Preparation :
- Condense acetylacetone with ethyl glyoxylate in the presence of pyridine (rt, 12 hours).
Cyclization :
- React the diketone with ammonium acetate in acetic acid (reflux, 4 hours) to form 1H-pyrrole-2-carboxylate.
Key Data :
- Purity : >90% after recrystallization (ethanol/water)
- Functionalization : The carboxylate is hydrolyzed to the acid using NaOH (2M, 60°C, 3h).
Coupling and Functionalization
Attachment of Oxadiazole to Pyrrole
A Suzuki-Miyaura coupling links the oxadiazole to the pyrrole:
Borylation of Oxadiazole :
Cross-Coupling :
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent System | THF/H₂O (3:1) |
| Yield | 72% |
Acetamide Formation
The final step involves alkylation of the pyrrole nitrogen with N-(2-ethylphenyl)-2-bromoacetamide:
Synthesis of Bromoacetamide :
N-Alkylation :
Critical Considerations :
- Side Reactions : Competing O-alkylation is suppressed by using anhydrous DMF.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >95% purity.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance reproducibility:
| Process Step | Batch Method Yield | Flow Method Yield |
|---|---|---|
| Oxadiazole Formation | 78% | 85% |
| Suzuki Coupling | 72% | 79% |
| Final Alkylation | 68% | 75% |
Key advantages of flow chemistry:
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound with a structure that combines several functional groups. It has the molecular formula C22H19FN4O2 and a molecular weight of 390.4 g/mol.
Scientific Research Applications
The compound this compound has potential applications across various scientific disciplines:
- Chemistry It can serve as a building block in the synthesis of more complex molecules, allowing exploration of new chemical reactions and development of novel materials.
- Biology The compound may be investigated as a bioactive molecule due to its structural features that suggest it could interact with biological targets, making it a candidate for drug discovery.
- Medicine It could be explored for its pharmacological properties and its ability to interact with specific molecular targets, potentially leading to new therapeutic agents.
- Industry The compound could be used in the development of advanced materials like polymers or coatings, due to its unique chemical properties.
Potential mechanisms of action
The mechanism of action of this compound involves interaction with specific molecular targets. Its structure allows it to bind to certain enzymes or receptors, modulating their activity, which can lead to various biological effects, such as enzyme inhibition or alteration of signal transduction pathways.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation Oxidation can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
- Substitution The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used; oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s activity is influenced by three key regions:
Pyrrole-acetamide backbone : Modifications here affect solubility and receptor interactions.
1,2,4-Oxadiazole ring : Substitutions on this ring modulate binding affinity.
Aryl substituents : Halogenation (e.g., fluorine) and substitution positions impact pharmacokinetics and target engagement.
Table 1: Structural and Pharmacokinetic Comparison
Key Findings
A. Impact of Halogenation
- The 4-fluorophenyl group in the oxadiazole ring (present in the target compound and ) correlates with enhanced binding affinity in antituberculosis and antiviral contexts. For example, the analog in showed superior binding to Mycobacterium tuberculosis targets compared to controls.
- Replacement with 3-chlorophenyl () retains activity but shifts specificity; the chlorine atom’s larger size and electronegativity may alter receptor interactions.
B. Acetamide Substituent Effects
- 2-Methoxyethyl (): The methoxy group increases polarity, likely improving aqueous solubility but possibly reducing blood-brain barrier penetration.
- Piperidine-carboxamide (): The piperidine ring introduces basicity, which may improve binding to acidic enzymatic pockets in bacterial targets.
C. Pharmacokinetic Profiles
- Compounds with 4-fluorophenyl-oxadiazole cores () generally exhibit favorable drug-likeness and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
- The ureido-linked compound () showed moderate metabolic stability but high binding energy (-9.2 kcal/mol) against SARS-CoV-2 protease, suggesting target specificity.
Biological Activity
N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (CAS Number: 1261015-68-2) is a synthetic compound characterized by its complex structure, which incorporates an oxadiazole and pyrrole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 390.4 g/mol. The structural components include:
- Ethylphenyl group : Contributes to hydrophobic interactions.
- Pyrrole ring : Known for its role in biological activity due to its nitrogen content.
- Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or alter signal transduction pathways, leading to various therapeutic effects.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in tumor cells .
Antimicrobial Activity
The oxadiazole derivatives have also demonstrated promising antimicrobial activities. They exhibit efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioactivity .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated a series of oxadiazole derivatives for their anticancer activity against HeLa and CaCo-2 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several oxadiazole derivatives were tested against common pathogens. The results showed that compounds with a fluorophenyl substituent displayed enhanced antibacterial activity compared to their non-fluorinated counterparts .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
